molecular formula C21H25ClN2O2 B11101855 4-Chloro-N'-[(E)-[2-(heptyloxy)phenyl]methylidene]benzohydrazide

4-Chloro-N'-[(E)-[2-(heptyloxy)phenyl]methylidene]benzohydrazide

Cat. No.: B11101855
M. Wt: 372.9 g/mol
InChI Key: PZPVZQQGKVZNNR-XQNSMLJCSA-N
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Description

4-Chloro-N’-[(E)-[2-(heptyloxy)phenyl]methylidene]benzohydrazide is an organic compound belonging to the class of hydrazides It is characterized by the presence of a chloro group at the 4-position of the benzene ring and a heptyloxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N’-[(E)-[2-(heptyloxy)phenyl]methylidene]benzohydrazide typically involves the condensation reaction between 4-chlorobenzohydrazide and 2-(heptyloxy)benzaldehyde. The reaction is carried out in an ethanol solvent under reflux conditions for several hours. Upon cooling, the product precipitates out and can be purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N’-[(E)-[2-(heptyloxy)phenyl]methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to amines.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines derived from the reduction of the hydrazide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-N’-[(E)-[2-(heptyloxy)phenyl]methylidene]benzohydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-N’-[(E)-[2-(heptyloxy)phenyl]methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-N’-[(E)-[2-(heptyloxy)phenyl]methylidene]benzohydrazide is unique due to the presence of the heptyloxy group, which can influence its solubility, reactivity, and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.

Properties

Molecular Formula

C21H25ClN2O2

Molecular Weight

372.9 g/mol

IUPAC Name

4-chloro-N-[(E)-(2-heptoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C21H25ClN2O2/c1-2-3-4-5-8-15-26-20-10-7-6-9-18(20)16-23-24-21(25)17-11-13-19(22)14-12-17/h6-7,9-14,16H,2-5,8,15H2,1H3,(H,24,25)/b23-16+

InChI Key

PZPVZQQGKVZNNR-XQNSMLJCSA-N

Isomeric SMILES

CCCCCCCOC1=CC=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CCCCCCCOC1=CC=CC=C1C=NNC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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